(2,6-Dibromo-4-fluorophenyl)methanol
Overview
Description
(2,6-Dibromo-4-fluorophenyl)methanol is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol . It is characterized by a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methanol group. This compound is a solid at room temperature and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-fluorophenyl)methanol typically involves the bromination and fluorination of phenylmethanol derivatives. One common method includes the bromination of 4-fluorophenylmethanol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-fluorobenzaldehyde or 2,6-dibromo-4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylmethanol.
Substitution: Formation of 2,6-diamino-4-fluorophenylmethanol or 2,6-dithiophenylmethanol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-fluorophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to act as a catalyst or intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methanol group.
2,6-Dibromo-4-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
2,6-Dibromo-4-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(2,6-Dibromo-4-fluorophenyl)methanol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVRSIZRGCUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-69-8 | |
Record name | (2,6-Dibromo-4-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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